molecular formula C20H14N4O3 B3110297 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine CAS No. 179248-67-0

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Cat. No.: B3110297
CAS No.: 179248-67-0
M. Wt: 358.3 g/mol
InChI Key: VWFHANPPPSJOBJ-UHFFFAOYSA-N
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Description

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with a nitro group at the 6-position and a phenoxyphenyl group at the N-position. It has a molecular formula of C20H14N4O3 and a molecular weight of 358.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 6-Amino-N-(4-phenoxyphenyl)quinazolin-4-amine.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy group.

Scientific Research Applications

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the quinazoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-nitro-N-(4-phenoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c25-24(26)15-8-11-19-18(12-15)20(22-13-21-19)23-14-6-9-17(10-7-14)27-16-4-2-1-3-5-16/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFHANPPPSJOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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